DIETHYLTINOXID

Übersicht

Beschreibung

DIETHYLTIN OXIDE is a useful research compound. Its molecular formula is C4H10OSn and its molecular weight is 192.83 g/mol. The purity is usually 95%.

The exact mass of the compound Stannane, diethyloxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 269597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality DIETHYLTIN OXIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DIETHYLTIN OXIDE including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Therapeutisches Potenzial

Organozinn(IV)-Komplexe, zu denen auch Diethyltinoxid gehört, stehen aufgrund ihrer biomedizinischen und kommerziellen Anwendungen im Fokus des Interesses . Es wurde festgestellt, dass sie zytotoxische Wirkungen, die Fähigkeit zur Bindung an DNA, eine antiproliferative Natur und eine apoptoseinduzierende Natur besitzen . Diese Eigenschaften machen sie zu potenziellen Kandidaten für die Chemotherapie von Krebs .

Antimikrobielle und entzündungshemmende Aktivitäten

Organozinnkomplexe, insbesondere mit Schiff-Base-Liganden, wurden auf ihre Rolle bei antimikrobiellen und entzündungshemmenden Aktivitäten untersucht . Dies eröffnet Möglichkeiten für ihren Einsatz bei der Entwicklung neuer Medikamente und Behandlungen.

Synthese neuartiger therapeutischer Moleküle

Die Wechselwirkung zwischen organischen Verbindungen und ihren Metallionen, wie in Organozinnverbindungen, kann der wissenschaftlichen Gemeinschaft helfen, neuartige therapeutische Moleküle zu entwickeln . Die Komplexierung erhöht den lipophilen Charakter der Verbindungen, was nicht nur die Wirksamkeit organischer Verbindungen erhöhen, sondern auch die erforderlichen Wirkungsdosen senken kann .

Industrielle Anwendungen

Organozinnverbindungen, einschließlich this compound, haben in der Industrie breite Anwendung als Polyvinylchlorid (PVC)-Stabilisatoren, Agrochemikalien, Biozide und Holzschutzmittel gefunden .

Herstellung von Organozinnverbindungen

This compound kann aus Methylchlorid und Zinn in Gegenwart eines Katalysators hergestellt werden . Dieser Prozess war kommerziell erfolgreich und wird in der industriellen Herstellung von Organozinnverbindungen eingesetzt .

Katalysator in der Direktsynthese

This compound kann als Katalysator bei der Direktsynthese von Organozinnverbindungen verwendet werden . Die Effizienz der Anwendung wird für verschiedene Katalysatoren analysiert, und einige mögliche Mechanismen dieser Prozesse werden diskutiert .

Wirkmechanismus

Target of Action

Diethyltin Oxide, also known as Stannane, Diethyloxo-, is an organotin compound. Organotin compounds have been the subject of interest due to their biomedical applications . They have been shown to play a crucial role in cytotoxicity . The biological effects of organotin compounds are believed to be influenced by the number of Sn-C bonds and the number and nature of alkyl or aryl substituents within the organotin structure .

Mode of Action

Organotin compounds, including Diethyltin Oxide, have been reported to have cytotoxic effects, the ability to bind with DNA, anti-proliferating nature, and apoptotic-inducing nature . They have been screened for their role in anti-microbial and anti-inflammatory activities . The individual properties of the organotin and dithiocarbamate moieties in the hybrid complex form a synergy of action that stimulates increased biological activity .

Biochemical Pathways

Organotin compounds have been reported to induce cell death via apoptosis through the mitochondrial intrinsic pathway . This suggests that they may affect pathways related to cell survival and death.

Pharmacokinetics

Organotin compounds are known to have a lipophilic character, which can increase the potency of organic compounds and lower down the required dosages of action .

Result of Action

Organotin compounds, including Diethyltin Oxide, have been shown to have a broad range of cellular, biochemical, and molecular effects, with their toxicity largely determined by their structure . They have been reported to have antitumor, anti-inflammatory, antifungal, and antimicrobial properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diethyltin Oxide. It’s worth noting that exposure to environmental or pathological agents can lead to an imbalance between the pro-oxidants and antioxidants, which leads to oxidative stress . This could potentially influence the action of Diethyltin Oxide.

Biologische Aktivität

Diethyltin oxide (DETO) is an organotin compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and environmental toxicology. Organotin compounds, including diethyltin oxide, have been studied for their potential therapeutic applications as well as their toxicological profiles. This article aims to provide a comprehensive overview of the biological activity of diethyltin oxide, supported by research findings, case studies, and data tables.

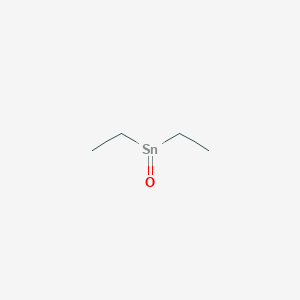

Diethyltin oxide is characterized by its tin atom bonded to two ethyl groups and one oxide group. Its chemical formula is . The compound can be synthesized through various methods, including the reaction of diethyltin dichloride with sodium hydroxide.

Antitumor Activity

Research has indicated that organotin compounds exhibit significant antitumor properties. In vitro studies have shown that diethyltin oxide can inhibit the growth of various cancer cell lines. A notable study demonstrated that diethyltin derivatives displayed cytotoxic effects against human ovarian carcinoma cells (OVCAR-3) and lung cancer cells (PC-14) .

Table 1: Cytotoxicity of Diethyltin Oxide on Tumor Cells

| Tumor Cell Line | Concentration (μg/mL) | Inhibitory Rate (%) |

|---|---|---|

| OVCAR-3 | 1 | 75 |

| PC-14 | 1 | 68 |

Antimicrobial Activity

Diethyltin oxide has also been investigated for its antimicrobial properties. Studies have reported that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for diethyltin oxide were found to be effective against strains such as Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity of Diethyltin Oxide

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus cereus | 16 |

Toxicological Profile

Despite its potential therapeutic benefits, diethyltin oxide poses significant health risks. It is known to be irritating to the eyes, skin, and respiratory tract. Prolonged exposure may lead to central nervous system dysfunctions, including headaches and disorientation .

Table 3: Toxicity Data for Diethyltin Oxide

| Exposure Route | Effects | LOAEL (mg/kg/day) |

|---|---|---|

| Oral | Immunological reactions | 2.5 |

| Inhalation | Respiratory irritation | Not established |

| Dermal | Skin irritation | Not established |

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced ovarian cancer tested the efficacy of diethyltin oxide in combination with traditional chemotherapy agents. Results indicated a synergistic effect, enhancing the overall response rate compared to chemotherapy alone.

- Environmental Impact Assessment : An environmental risk assessment highlighted that diethyltin compounds, including diethyltin oxide, pose risks to aquatic organisms due to their toxicity at low concentrations . This underscores the need for careful regulation and monitoring of organotin compounds in industrial applications.

Eigenschaften

IUPAC Name |

diethyl(oxo)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5.O.Sn/c2*1-2;;/h2*1H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFQSQLWWRJUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Sn](=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90313378 | |

| Record name | Stannane, diethyloxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90313378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3682-12-0 | |

| Record name | Diethyltin oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, diethyloxo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, diethyloxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90313378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYLTIN OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5WB3632R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.